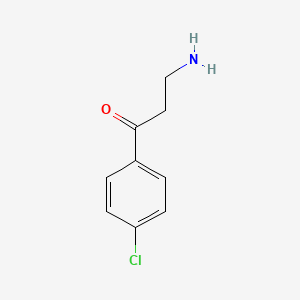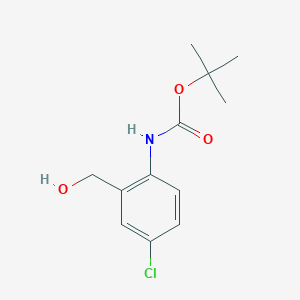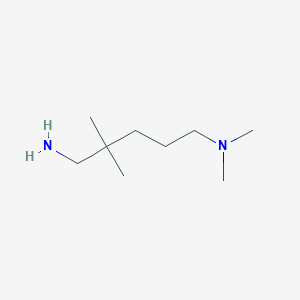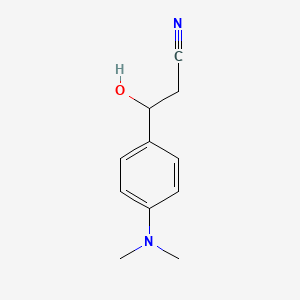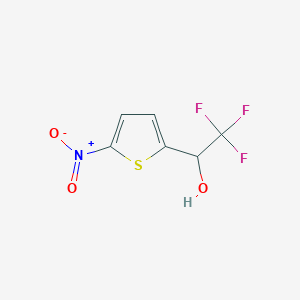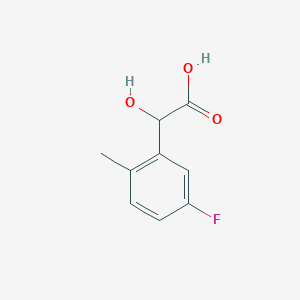
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-fluoro-2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce a fluorine atom at the 5-position.
Carboxylation: The halogenated benzene is then subjected to carboxylation to introduce the carboxyl group.
Hydroxylation: Finally, the carboxylated compound undergoes hydroxylation to introduce the hydroxyl group at the alpha position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and carboxylation reactions, followed by purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: The major product is 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid.
Reduction: The major product is 2-(5-Fluoro-2-methylphenyl)-2-hydroxyethanol.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom may enhance its binding affinity to certain targets, making it a valuable compound for drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Fluoro-2-methylphenyl)acetic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid: Contains a ketone group instead of a hydroxyl group, altering its chemical properties.
2-(5-Fluoro-2-methylphenyl)-2-hydroxyethanol: Contains an alcohol group instead of a carboxyl group, affecting its solubility and reactivity.
Uniqueness
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyl and a carboxyl group, allowing it to participate in a wide range of chemical reactions. The fluorine atom also enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9FO3 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
2-(5-fluoro-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI-Schlüssel |
HGJZGNMCEGGOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


